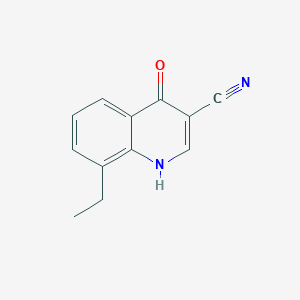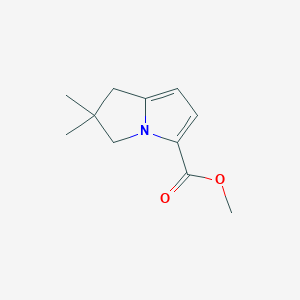
6-Chloro-8,9-dimethyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8,9-dimethyl-9H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine typically involves the chlorination of a purine derivative. One common method involves the reaction of 8,9-dimethyl-9H-purine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8,9-dimethyl-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8,9-dimethyl-9H-purin-2-amine, while oxidation might produce a corresponding purine oxide.
Applications De Recherche Scientifique
6-Chloro-8,9-dimethyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8,9-dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-9H-purin-6-amine: Another chlorinated purine derivative with similar chemical properties but different biological activities.
6-Amino-2-chloro-7H-purine: Contains an amino group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
6-Chloro-8,9-dimethyl-9H-purin-2-amine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H8ClN5 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
6-chloro-8,9-dimethylpurin-2-amine |
InChI |
InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12) |
Clé InChI |
BJHRAPLOCUFZEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


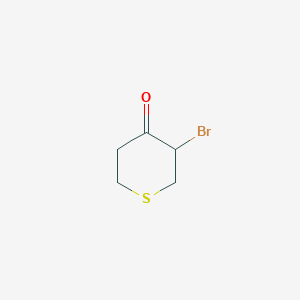
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
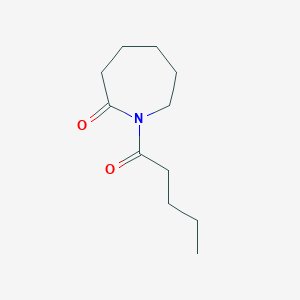
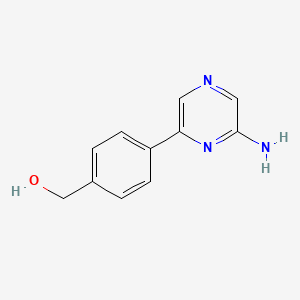
![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
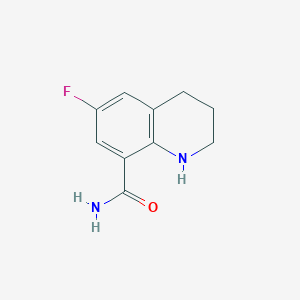
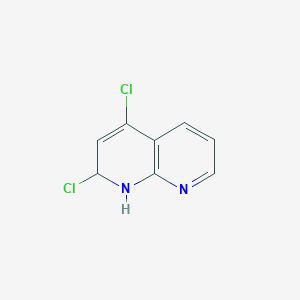
![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
